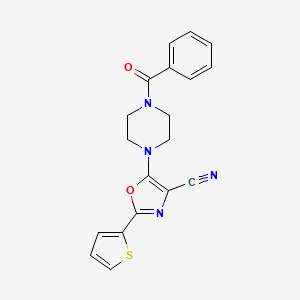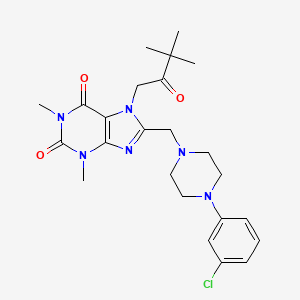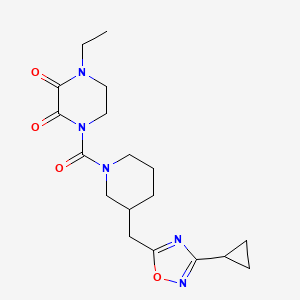
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione" is a structurally complex molecule that appears to be related to a family of compounds with significant biological activity. The presence of a 1,2,4-oxadiazole ring suggests potential for various biological interactions, as this motif is often seen in compounds with anticonvulsant, antibacterial, and analgesic properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic building blocks such as carboxylic acids, esters, and amines. For instance, the synthesis of 1,3,4-oxadiazole derivatives often includes the conversion of carboxylic acids into corresponding esters, followed by the formation of hydrazides and subsequent cyclization to yield the oxadiazole ring . The final compounds are usually confirmed by spectral data including IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often confirmed using techniques such as X-ray crystallography and density functional theory (DFT) calculations . These methods provide detailed information about the arrangement of atoms within the molecule and the geometry of the molecular framework. The presence of specific functional groups like piperazine and oxadiazole rings can influence the overall shape and electronic distribution of the molecule, which in turn affects its biological activity .
Chemical Reactions Analysis
Compounds containing piperazine and oxadiazole rings can participate in various chemical reactions. For example, the piperazine ring can be alkylated to introduce additional substituents, which can alter the compound's biological activity . The oxadiazole ring can also undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups . These reactions are crucial for the diversification of the compound's structure and the optimization of its pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple rings and heteroatoms can lead to a range of properties such as solubility, melting point, and stability. The spectral properties, including IR, NMR, and UV-Vis, provide insights into the functional groups present and can be used to predict the behavior of the compound under different conditions . The biological activities of these compounds are often assessed through in vitro and in vivo assays, such as anticonvulsant and antibacterial screenings, to determine their efficacy and potency .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Research into the pharmacokinetics and metabolism of complex compounds, such as "Disposition and Metabolism of [14C]SB-649868, an Orexin 1 and 2 Receptor Antagonist, in Humans" by Renzulli et al. (2011), provides insights into how these compounds are processed by the human body. The study focused on SB-649868, a novel orexin receptor antagonist, highlighting the importance of understanding a compound's metabolic pathways and elimination for its therapeutic use and safety profile (Renzulli et al., 2011).
Environmental Exposure and Toxicity
Investigations like "Environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children: a cross sectional study" by Babina et al. (2012) assess the exposure risks of chemicals to human populations, especially vulnerable groups such as children. This type of research is crucial for compounds used in agriculture or pharmaceuticals, as it informs safety standards and regulatory policies (Babina et al., 2012).
Repellent Efficacy
Studies on the efficacy of compounds as repellents, such as "A New Module for Quantitative Evaluation of Repellent Efficacy Using Human Subjects" by Klun and Debboun (2000), explore the practical applications of chemical compounds in public health, specifically in vector control. This research can lead to the development of new products that protect against insect-borne diseases (Klun & Debboun, 2000).
Drug Development and Clinical Trials
Clinical research, such as "Phase I study of weekly intravenous infusions of CPT-11, a new derivative of camptothecin, in the treatment of advanced non-small-cell lung cancer" by Negoro et al. (1991), demonstrates the process of evaluating new drugs for their safety, efficacy, and optimal dosing in treating specific diseases. Such studies are fundamental steps in the drug development pipeline, ensuring that new therapeutic agents are both effective and safe for human use (Negoro et al., 1991).
Eigenschaften
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-4-ethylpiperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c1-2-21-8-9-23(17(25)16(21)24)18(26)22-7-3-4-12(11-22)10-14-19-15(20-27-14)13-5-6-13/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZRGWKTDWSXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

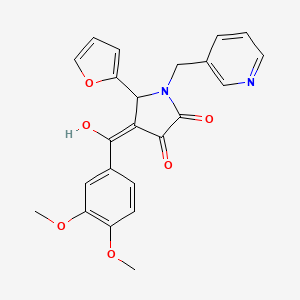


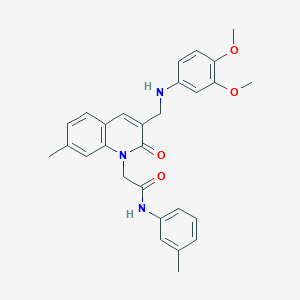

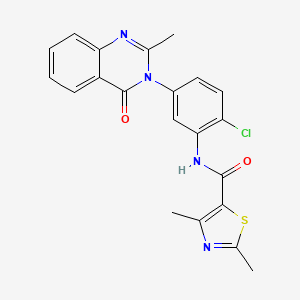
![N-(2-furylmethyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2527818.png)
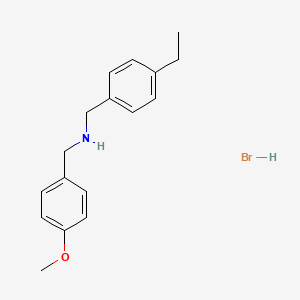
![(E)-3-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]prop-2-enoic acid](/img/structure/B2527823.png)


